5-Bromo-8-(bromomethyl)quinoline
Overview
Description
The compound "5-Bromo-8-(bromomethyl)quinoline" is a brominated quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry, organic synthesis, and as intermediates in the production of various pharmaceuticals and fine chemicals.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach is the convergent, regiospecific synthesis from o-aminophenylboronates, which allows for the introduction of substituents into the benzenoid ring of the quinoline. This method is complementary to traditional syntheses and proceeds under basic conditions, offering a more versatile route to substituted quinolines . Another method involves the synthesis of quinoline-8-carbaldehydes through a one-pot reaction followed by intramolecular cyclization, demonstrating the flexibility in functionalizing the quinoline scaffold . Additionally, the regioselective synthesis of aminomethylated quinolines has been reported, providing potential central nervous system agents .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the heterocyclic ring, which significantly influences the chemical properties of these compounds. The structure of novel quinoline derivatives has been supported by various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, MS, and elemental analysis, which confirm the identity and purity of these compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions, expanding their utility in organic synthesis. For instance, the metal-free bromination of quinolines has been developed, allowing for subsequent one-pot C–X (X=C, O, S) cross-coupling reactions. This method tolerates a wide scope of functional groups and can lead to arylation, alkenylation, alkynylation, thiolation, and phenoxylation products in good to excellent yields . Such versatility is crucial for the synthesis of complex molecules and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of bromine atoms, for example, can increase the reactivity of the compound, making it a valuable intermediate for further chemical transformations. The synthesis of bromomethylated quinoxaline derivatives has been reported, and these compounds serve as important intermediates in the Diels-Alder reaction, a key step in the synthesis of fullerene derivatives .
Scientific Research Applications
Synthesis and Fluorescence Applications
- Synthesis and Fluorescence Enhancement : A fluorescent reagent, 5-(4-bromo-diazobenzo)-8-(8-diazoamino quinoline) quinoline, was synthesized, combining 8-aminoquinoline with a triazene group. This reagent showed fluorescence enhancement and was used for trace detection of Cu2+ ions in rice and wheat flour samples (Weng Hui-ping, 2010).
Catalysis and Synthesis Applications
- Palladium-Catalyzed Amination : A palladium-catalyzed aryl amination under microwave conditions was used to rapidly prepare 1-aminonaphthalenes and 5- and 8-aminoquinolines from aryl bromides. This method showed improvements in yields with quinoline substrates (Tammy C. Wang, D. Magnin, L. Hamann, 2003).
Biological Activities
- Antibacterial and Antifungal Properties : New thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives showed significant broad antibacterial activity against various strains of gram-positive and gram-negative bacteria. Some compounds, especially compound 5, demonstrated remarkable antifungal activity (F. K. Abdel‐Wadood et al., 2014).
- Anticancer Agents : A study on quinoline derivatives with different functional groups revealed that some compounds, such as 6‐Bromo‐5‐nitroquinoline, exhibited significant antiproliferative activity against various cancer cell lines (Tuğba Kul Köprülü et al., 2018).
Chemical Properties and Applications
- Halogen as Blocking Group in Synthesis : The bromo group in quinoline derivatives was found to be an excellent blocking group due to its stability during reactions and easy removal thereafter, aiding in the synthesis of various compounds (Jianke Li et al., 2010).
- Corrosion Inhibitors : Novel 8-Hydroxyquinoline derivatives, such as 5-((2-bromoethoxy)methyl)quinolin-8-ol, have been synthesized and evaluated as effective acid corrosion inhibitors for mild steel, showing high inhibitory efficacy (M. Rbaa et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-bromo-8-(bromomethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMZYNTVOVTLLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522383 | |
Record name | 5-Bromo-8-(bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-(bromomethyl)quinoline | |
CAS RN |
88474-22-0 | |
Record name | 5-Bromo-8-(bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-8-(bromomethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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